3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine
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Overview
Description
3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a phenylprop-2-ynyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method is the gold-catalyzed A3-coupling reaction, which starts with benzyl alcohols and involves oxidation using manganese dioxide (MnO2) followed by a multicomponent reaction catalyzed by HAuCl4·3H2O . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methylsulfonyl-N-(3-phenylprop-2-ynyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20(18,19)16-11-5-10-15(13-16)17-12-6-9-14-7-3-2-4-8-14/h2-4,7-8,15-17H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJUZFPNMLUGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)NCC#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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